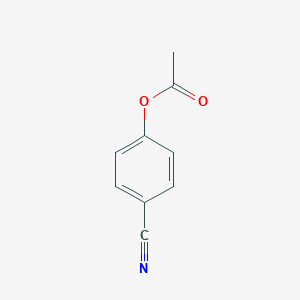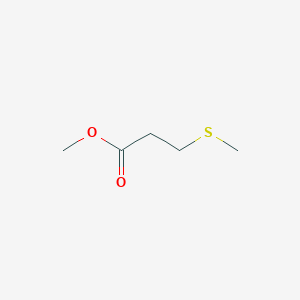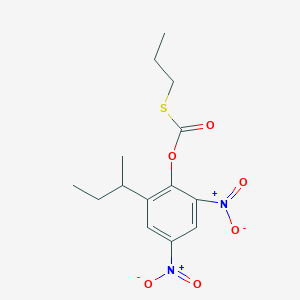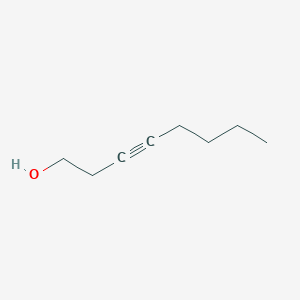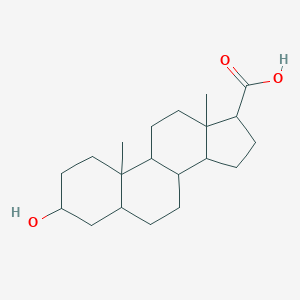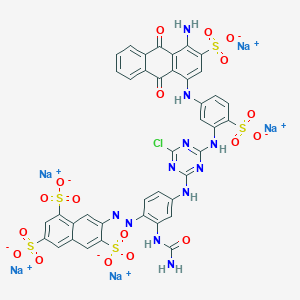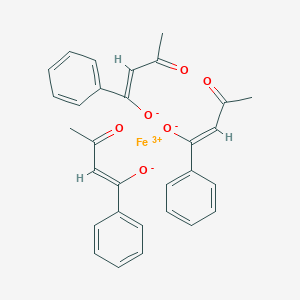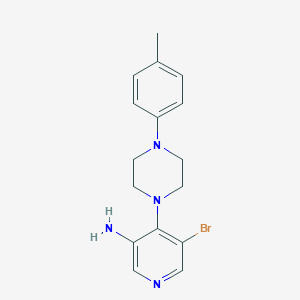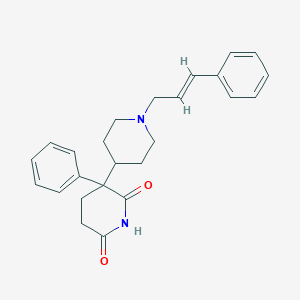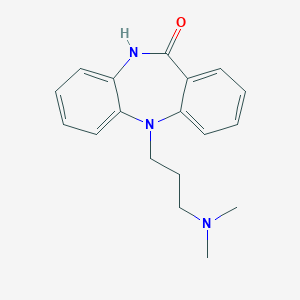
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one, commonly known as DIBOA, is a chemical compound that belongs to the class of benzodiazepines. It is a potent inhibitor of the enzyme proteasome, which is responsible for the degradation of intracellular proteins. DIBOA has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
Mechanism Of Action
DIBOA inhibits the proteasome enzyme by binding to its active site. This prevents the degradation of intracellular proteins, leading to an accumulation of misfolded and damaged proteins. The accumulation of these proteins can induce apoptosis in cancer cells, making DIBOA a potential anti-cancer agent.
Biochemical And Physiological Effects
DIBOA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. DIBOA has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DIBOA in lab experiments is its potent proteasome inhibitory activity. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, DIBOA has some limitations, including its low solubility in water and its potential toxicity. Careful optimization of experimental conditions is required to minimize these limitations.
Future Directions
There are several future directions for research on DIBOA. One area of interest is the development of DIBOA-based anti-cancer drugs. Another area of interest is the investigation of the neuroprotective properties of DIBOA and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of DIBOA and to investigate its potential toxicity.
Synthesis Methods
The synthesis of DIBOA involves the reaction of 2-nitrobenzaldehyde with 3-dimethylaminopropylamine in the presence of sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization, reduction, and deprotection, to yield DIBOA. The overall synthesis method is a multi-step process, which requires careful optimization of reaction conditions to obtain high yields of the final product.
Scientific Research Applications
DIBOA has been found to have various scientific research applications. One of the most promising applications is its use as a proteasome inhibitor. Proteasome inhibitors have been shown to have anti-cancer properties, as they can induce apoptosis in cancer cells. DIBOA has been found to be a potent proteasome inhibitor, making it a promising candidate for the development of anti-cancer drugs.
properties
CAS RN |
13450-72-1 |
|---|---|
Product Name |
5-(3-(Dimethylamino)propyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one |
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22) |
InChI Key |
SUKRRJYMPHOCIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Other CAS RN |
13450-72-1 |
synonyms |
5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



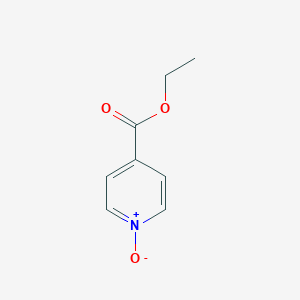
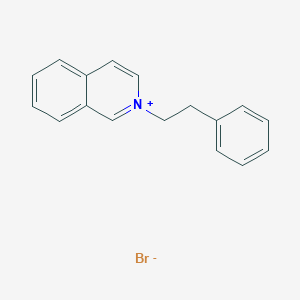
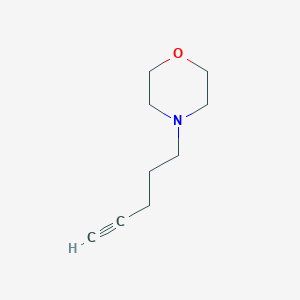
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
